molecular formula C6H14O4 B15417486 Propane-1,3-diol;propanoic acid CAS No. 155299-59-5

Propane-1,3-diol;propanoic acid

Cat. No.: B15417486
CAS No.: 155299-59-5
M. Wt: 150.17 g/mol
InChI Key: AUENZJJKBZPHPM-UHFFFAOYSA-N
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Description

Propane-1,3-diol;propanoic acid is an organic compound with the molecular formula C6H14O4 . This reagent is formed from the esterification reaction between propane-1,3-diol and propanoic acid. The parent compound, propane-1,3-diol (1,3-PDO), is a three-carbon diol that serves as a fundamental building block in polymer chemistry . It is a key monomer in condensation reactions for producing polyesters when combined with diacids . In these reactions, the hydroxyl groups of the diol react with the carboxyl groups of dicarboxylic acids, such as propane-1,3-dioic acid, to form ester linkages, releasing water as a by-product . The diol component is also known for its utility as a common solvent and finds use in industrial products including composites, adhesives, laminates, and coatings . This compound is provided as a dedicated reagent for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

155299-59-5

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

IUPAC Name

propane-1,3-diol;propanoic acid

InChI

InChI=1S/C3H6O2.C3H8O2/c1-2-3(4)5;4-2-1-3-5/h2H2,1H3,(H,4,5);4-5H,1-3H2

InChI Key

AUENZJJKBZPHPM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C(CO)CO

Origin of Product

United States

Significance of 1,3 Propanediol As a Versatile Platform Chemical

1,3-Propanediol (B51772) (PDO), an organic compound with the formula CH₂(CH₂OH)₂, is a colorless, viscous liquid that is miscible with water. google.com Its significance as a platform chemical has grown substantially, transitioning it from a "specialty chemical" to a "commodity chemical". wikipedia.org This shift is largely due to its role as a key building block in the production of polymers, most notably polytrimethylene terephthalate (B1205515) (PTT). wikipedia.orgresearchgate.net

PTT is a polyester (B1180765) that boasts unique properties such as softness, elasticity, and stain resistance, making it highly desirable for applications in carpets, textiles, films, and engineering thermoplastics. wikipedia.orgresearchgate.net Beyond PTT, 1,3-propanediol is utilized in the synthesis of polyethers, polyurethanes, and copolyesters. google.comresearchgate.net It also finds applications in composites, adhesives, laminates, coatings, and as a solvent or antifreeze. google.com

The production of 1,3-propanediol can be achieved through both traditional chemical synthesis and biotechnological routes. google.comnih.gov Chemical methods often involve the hydration of acrolein or the hydroformylation of ethylene (B1197577) oxide, processes that can be energy-intensive and utilize fossil fuels. nih.govresearchgate.net In contrast, biotechnological production, which often uses renewable feedstocks like glucose or glycerol (B35011), is considered a more environmentally friendly and sustainable approach. researchgate.netaiche.orgnih.gov The bioprocess can consume up to 40% less energy compared to conventional methods. google.comwikipedia.org

The market for 1,3-propanediol is experiencing significant growth, driven by the increasing demand for bio-based and sustainable products. nih.govacs.org The global market was valued at hundreds of millions of dollars in the early 2020s and is projected to continue its upward trend. acs.orgresearchgate.net

Key Applications of 1,3-Propanediol

ApplicationDescription
Polytrimethylene Terephthalate (PTT) A key monomer for this polyester, used in carpets, textiles, and thermoplastics. researchgate.netacs.org
Polyurethanes (PU) Used in the synthesis of polyurethanes for various applications. researchgate.netgoogle.com
Cosmetics & Personal Care An ingredient in various cosmetic and personal care formulations. aiche.orggoogle.com
Industrial Solvents A versatile solvent for various industrial processes. google.com
Antifreeze & Coolants Used as a component in antifreeze and engine coolants. google.comgoogle.com
Coatings & Wood Paints A component in the formulation of coatings and wood paints. google.comgoogle.com

Significance of Propanoic Acid As a Key Building Block and Industrial Intermediate

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the chemical formula CH₃CH₂COOH. nih.gov It is a colorless liquid with a pungent odor. nih.gov This compound serves as a crucial building block and industrial intermediate with a wide array of applications. acs.orgnih.gov

A primary use of propanoic acid and its salts (propionates) is as a preservative in both animal feed and human food. nih.gov It effectively inhibits the growth of mold and some bacteria, thereby extending the shelf life of products like baked goods and cheese. nih.gov The use of propanoic acid in animal feed preservation accounts for a significant portion of its global production. nih.gov

Beyond its role as a preservative, propanoic acid is an important intermediate in the synthesis of other chemicals. nih.gov It is used to produce polymers like cellulose-acetate-propionate, a useful thermoplastic. nih.gov Its esters are known for their fruit-like odors and are used as solvents or artificial flavorings. nih.gov Furthermore, propanoic acid is a precursor in the manufacturing of pharmaceuticals, pesticides, and herbicides. acs.orgnih.govnih.gov In the pharmaceutical industry, it is a component in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active ingredients. nih.govgoogle.com

Propanoic acid can be produced through chemical synthesis, often as a byproduct of acetic acid manufacturing or through the hydrocarboxylation of ethylene (B1197577). researchgate.netnih.gov Biotechnological production is also a significant route, primarily through the fermentation of various substrates by bacteria of the genus Propionibacterium. nih.govnih.gov

Industrial Applications of Propanoic Acid

Application AreaSpecific Use
Food & Feed Preservation Inhibits mold and bacterial growth in baked goods, cheese, and animal feed. acs.orgnih.gov
Chemical Intermediate Precursor for producing polymers (e.g., cellulose-acetate-propionate), esters, and other chemicals. acs.orgnih.gov
Pharmaceuticals Used in the synthesis of anti-inflammatory drugs and other pharmaceuticals. nih.govgoogle.comnih.gov
Agriculture Manufacturing of herbicides and pesticides. nih.govnih.gov
Plastics and Textiles Used in the production of plastics and in textile dyeing and finishing. nih.govbohrium.com

Interrelationships and Synergies in Their Production and Advanced Applications

Biotechnological Production of Propane-1,3-diol (1,3-PDO)

The microbial conversion of renewable feedstocks, primarily glycerol, into 1,3-PDO is a cornerstone of green chemistry. This process leverages the metabolic capabilities of various microorganisms, which can be enhanced through genetic and metabolic engineering to improve yield, titer, and productivity.

Microbial Strains and Genetic Engineering for Enhanced 1,3-PDO Yields

A variety of microorganisms, including species from the genera Klebsiella, Escherichia, and Clostridium, have been identified and engineered for the efficient biosynthesis of 1,3-PDO. acs.orgmdpi.com Genetic modification strategies aim to channel metabolic flux towards 1,3-PDO formation while minimizing the production of competing byproducts. nih.gov

Klebsiella pneumoniae is a naturally occurring bacterium capable of converting glycerol into 1,3-PDO. nih.govresearchgate.net It has been extensively studied as a model organism for this bioconversion process. nih.govresearchgate.net Researchers have employed metabolic engineering techniques to significantly enhance its production capabilities. For instance, by deleting genes responsible for byproduct formation and modifying transcriptional regulation of the dha operon, which is involved in glycerol metabolism, a high-molar yield of 0.76 mol of 1,3-PDO from 1 mol of glycerol has been achieved in batch fermentation with the co-feeding of mannitol. nih.govresearchgate.net

Further enhancements have been achieved by overexpressing key enzymes in the 1,3-PDO production pathway. nih.gov The genes dhaB and dhaT, encoding glycerol dehydratase and 1,3-propanediol oxidoreductase respectively, are crucial for this process. nih.gov Overexpression of dhaT using a constitutive promoter has been shown to increase 1,3-PDO production by 19.7% in shake flask experiments. nih.gov Additionally, the use of CRISPR-dCas9 systems to attenuate the synthesis of byproducts has further improved yields. nih.gov The combination of overexpressing dhaT and down-regulating competing pathways led to a 31.15% increase in the final optical density of the culture, which is positively correlated with 1,3-PDO production. nih.gov Some studies have also explored the use of zero-valent iron (ZVI) to enhance the redox state of the cell, leading to increased 1,3-PDO production. mdpi.com

Strain/ConditionKey Genetic Modification/Strategy1,3-PDO Titer (g/L)Molar Yield (mol/mol)Reference
Engineered K. pneumoniaeDeletion of byproduct pathway genes, modification of dha operon regulationNot specified0.76 nih.govresearchgate.net
K. pneumoniae pET28a-P32-dhaTOverexpression of dhaT15.53Not specified nih.gov
K. pneumoniae GLC29Optimized fermentation conditions (pH, temp, glycerol conc.)20.40.51 unesp.br
K. pneumoniae L17 with ZVIAddition of Zero-Valent Iron31.8 mM0.31 mdpi.com

Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and robust growth. While not a natural producer of 1,3-PDO, it can be engineered to synthesize this compound from various carbon sources, including glycerol and glucose. acs.orgbohrium.comnih.gov A key challenge in engineering E. coli for 1,3-PDO production is the regeneration of the necessary cofactor, NADPH. bohrium.comnih.gov To address this, researchers have introduced a heterologous NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) pathway. bohrium.comnih.gov

Fine-tuning the expression of the gapN gene, which encodes for this enzyme, is crucial for balancing the carbon flux between NADPH regeneration and the 1,3-PDO biosynthesis pathway. bohrium.comnih.gov Further strategies to improve production include modifying glucose transport systems to enhance glycerol utilization in the presence of glucose and optimizing nitrogen sources. bohrium.comnih.gov These efforts have resulted in an engineered E. coli strain capable of producing 13.47 g/L of 1,3-PDO with a yield of 0.64 mol/mol. bohrium.comnih.gov Another innovative approach involves creating a de novo biosynthetic pathway from glucose via L-aspartate, which has yielded 11.21 g/L of 1,3-PDO in fed-batch fermentation. acs.orgnih.gov

Engineered E. coli StrainKey Genetic Modification/Strategy1,3-PDO Titer (g/L)Molar Yield (mol/mol)Reference
E. coli JA11Introduction of NADP+-dependent GAPDH pathway, modified glucose transport13.470.64 bohrium.comnih.gov
Engineered E. coliDe novo pathway from glucose via L-aspartate11.210.51 acs.orgnih.gov

Various species of the genus Clostridium, including C. acetobutylicum, C. butyricum, and C. beijerinckii, are capable of fermenting glycerol to produce 1,3-propanediol as a major product. nih.govfrontiersin.orgmdpi.com Clostridium butyricum has been shown to convert 61% of fermented glycerol to 1,3-propanediol in a chemostat culture. nih.gov The production is, however, sensitive to pH, with a significant reduction observed at lower pH values. nih.gov

Clostridium pasteurianum is another species of interest, particularly for its ability to produce butanol and 1,3-PDO from crude glycerol, a byproduct of biodiesel production. nih.gov The production of 1,3-PDO in this organism appears to play a role in maintaining redox homeostasis. nih.gov Genetic engineering efforts in Clostridium species have focused on overexpressing the genes involved in the 1,3-PDO synthesis pathway to enhance productivity. mdpi.commdpi.com For instance, introducing genes for 1,3-PDO production from other clostridial species into C. beijerinckii has successfully enabled and increased its 1,3-PDO production. mdpi.com

Co-cultivation of different microbial species presents a promising strategy to overcome the limitations of single-organism fermentations. nih.govnih.govresearchgate.net By combining the metabolic capabilities of different strains, it is possible to create more robust and efficient production systems. For example, a co-culture of a strictly anaerobic microbe like Clostridium butyricum with a facultative anaerobe such as Klebsiella pneumoniae can allow for 1,3-PDO production under non-strictly anaerobic conditions. nih.govresearchgate.net In this system, the facultative anaerobe consumes residual oxygen, creating a suitable environment for the anaerobic producer. nih.govresearchgate.net

A synthetic co-culture of C. butyricum and K. pneumoniae has achieved a 1,3-PDO concentration of 52.08 g/L with a yield of 0.49 g/g. nih.govresearchgate.net Another approach involves a co-culture of two engineered E. coli strains, one overexpressing a vitamin B12-independent glycerol dehydratase and the other overexpressing 1,3-propanediol oxidoreductase. nih.gov This system produced 41.65 g/L of 1,3-PDO in a bioreactor without the need for costly vitamin B12 supplementation. nih.gov Continuous co-fermentation of glycerol and glucose using Lactobacillus reuteri has also been shown to increase 1,3-PDO productivity by 3.5 times compared to batch cultures. researchgate.net

Co-culture SystemKey Feature1,3-PDO Titer (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Clostridium butyricum & Klebsiella pneumoniaeNon-strictly anaerobic conditions52.080.49 g/g1.80 nih.govresearchgate.net
Engineered E. coli strainsVitamin B12-independent41.650.67 mol/mol0.69 nih.gov
C. butyricum, K. pneumoniae & E. coliFed-batch fermentation77.680.51 g/gNot specified nih.gov

Metabolic Pathways and Pathway Engineering for 1,3-Propanediol Biosynthesis

The biosynthesis of 1,3-propanediol from glycerol in microorganisms primarily follows a two-step enzymatic pathway. nih.govnih.govresearchgate.net In the first step, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by the enzyme glycerol dehydratase (GDHt). nih.govnih.gov Subsequently, 3-HPA is reduced to 1,3-propanediol by 1,3-propanediol oxidoreductase (PDOR), a reaction that consumes NADH. nih.govnih.gov

Pathway engineering efforts focus on optimizing the efficiency of this pathway and the availability of the necessary reducing equivalents (NADH or NADPH). bohrium.comnih.govfrontiersin.org A significant strategy involves the deletion of genes that lead to the formation of unwanted byproducts, such as lactate (B86563) and 2,3-butanediol, thereby redirecting the carbon flux towards 1,3-PDO. nih.govresearchgate.net

Furthermore, the expression of the key enzymes, GDHt and PDOR, is often enhanced through genetic modifications. nih.govfrontiersin.org In some engineered systems, heterologous pathways are introduced to regenerate cofactors. For example, the introduction of an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase can increase the pool of NADPH available for the reductive step. bohrium.comnih.gov

Recent research has also explored the creation of novel biosynthetic pathways. One such pathway synthesizes 1,3-PDO from glucose via L-aspartate as a precursor, bypassing the need for glycerol as a direct substrate and avoiding the requirement for vitamin B12, which is a cofactor for some glycerol dehydratases. acs.orgnih.gov This involves introducing several heterologous enzymes to construct the new pathway in a host organism like E. coli. acs.orgnih.gov

This article explores the methodologies for the synthesis and production of two valuable chemical compounds: propane-1,3-diol and propanoic acid. The focus is on biotechnological routes, highlighting the intricate metabolic pathways and process optimization strategies that are pivotal for efficient production.

2 Methodologies for the Synthesis and Production of Propane-1,3-diol

Propane-1,3-diol (1,3-PDO) is a versatile chemical with significant applications in the polymer industry, particularly as a monomer for the production of polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) used in textiles and carpets. nih.govfrontiersin.org While chemical synthesis routes exist, microbial fermentation has emerged as a more sustainable and environmentally friendly alternative. frontiersin.org

1 Glycerol Conversion Pathways to 1,3-Propanediol

The microbial conversion of glycerol to 1,3-propanediol is a well-studied process, primarily carried out by microorganisms such as Klebsiella pneumoniae, Clostridium butyricum, and Citrobacter freundii. nih.govasm.org This biotransformation occurs via a two-step enzymatic pathway. asm.org

First, glycerol is dehydrated to form an intermediate, 3-hydroxypropionaldehyde (3-HPA). This reaction is catalyzed by glycerol dehydratase. asm.orgresearchgate.net Subsequently, 3-HPA is reduced to 1,3-propanediol by the enzyme 1,3-propanediol oxidoreductase, a reaction that requires a reducing equivalent like NADH. asm.orgresearchgate.net

The metabolic pathways for glycerol conversion are encoded by a set of genes known as the dha regulon. chemmethod.comfao.org The key enzymes, glycerol dehydratase and 1,3-propanediol oxidoreductase, are encoded by the dhaB and dhaT genes, respectively. fao.orgresearchgate.net

2 Glucose and Alternative Carbon Substrate Utilization for 1,3-Propanediol

While glycerol is the direct precursor for 1,3-PDO production, the use of more readily available and potentially cheaper carbon sources like glucose has been a major focus of research. nih.gov This has led to the development of recombinant microorganisms, such as Escherichia coli, engineered to produce 1,3-PDO from glucose. researchgate.net These engineered strains combine the metabolic pathway for converting glucose to glycerol with the native bacterial pathway for converting glycerol to 1,3-PDO. nih.gov

The production of 1,3-PDO from glucose has been achieved with high titers, with some recombinant E. coli strains producing up to 135 g/L. researchgate.net Other alternative substrates that have been explored include xylose and acetate, demonstrating the versatility of microbial systems for 1,3-PDO production from diverse renewable feedstocks. nih.gov

A co-culture approach has also been investigated, where one microorganism converts a primary carbon source like glucose into glycerol, and a second, natural 1,3-PDO producer, then converts the glycerol to the final product. frontiersin.org For instance, a co-culture of recombinant E. coli and K. pneumoniae has been successfully used for 1,3-PDO production. frontiersin.org

3 Enzyme Systems and Cofactor Regeneration in 1,3-Propanediol Production

The central enzymes in the microbial production of 1,3-propanediol are glycerol dehydratase and 1,3-propanediol oxidoreductase. Glycerol dehydratase, which catalyzes the conversion of glycerol to 3-HPA, can be dependent on coenzyme B12, as seen in Klebsiella pneumoniae. frontiersin.orgresearchgate.net However, some microorganisms, like Clostridium butyricum, possess a coenzyme B12-independent glycerol dehydratase, which can reduce production costs. researchgate.net

1,3-propanediol oxidoreductase, the second key enzyme, is responsible for the reduction of 3-HPA to 1,3-PDO. This enzyme is dependent on the cofactor NADH or NADPH. frontiersin.org The continuous regeneration of this cofactor is crucial for maintaining high production rates. mdpi.com The availability of NADH is directly influenced by the oxidative branch of glycerol metabolism, where byproducts are formed. nih.gov Therefore, balancing the metabolic flux between the reductive (1,3-PDO formation) and oxidative pathways is essential for maximizing the yield of 1,3-propanediol. researchgate.net

Strategies to enhance cofactor regeneration include metabolic engineering to redirect carbon flow and the use of external electron acceptors. For example, the use of zero-valent iron (ZVI) has been shown to increase the cellular NADH/NAD+ ratio in Klebsiella pneumoniae, leading to enhanced 1,3-PDO production. mdpi.com

3 Bioreactor Configurations and Process Optimization for 1,3-Propanediol Production

The successful industrial-scale production of 1,3-propanediol relies heavily on the design and operation of bioreactors, as well as the precise control of various process parameters.

1 Batch and Continuous Fermentation Strategies

Both batch and continuous fermentation strategies have been employed for 1,3-propanediol production.

Batch Fermentation: In a batch process, all nutrients are provided at the beginning of the fermentation in a closed system. youtube.com This method is relatively simple to set up and is suitable for producing biomass and both primary and secondary metabolites. youtube.com However, the conditions within the fermenter change continuously, and it never reaches a steady state. youtube.com For 1,3-PDO production, batch fermentation has been shown to yield significant product concentrations. For example, in one study with Klebsiella pneumoniae, a maximum 1,3-PDO concentration of 20 g/L was achieved in a batch process. ejbiotechnology.info

Fed-Batch Fermentation: Fed-batch fermentation is a modification of the batch process where nutrients are fed to the bioreactor over time. This strategy allows for better control over cell growth and can lead to higher product concentrations and productivity compared to simple batch fermentation. nih.govresearchgate.net By employing a fed-batch strategy, a final 1,3-PDO concentration as high as 70 g/L has been obtained. nih.gov Repeated fed-batch fermentation, where the process is run for multiple cycles, has also been shown to maintain high productivity over extended periods. nih.gov

Continuous Fermentation: In a continuous fermentation system, fresh medium is continuously added to the bioreactor while the product is simultaneously harvested, maintaining a constant volume and a steady state. youtube.com This strategy can lead to high productivity but often results in lower product concentrations compared to fed-batch processes. nih.gov

2 Substrate Feeding and Concentration Effects on 1,3-PDO Yield

The concentration of the substrate, typically glycerol, has a profound impact on the yield and productivity of 1,3-propanediol. High initial glycerol concentrations can be inhibitory to microbial growth and can negatively affect the metabolic flux, leading to the production of unwanted byproducts. researchgate.net

Studies have shown that there is an optimal initial glycerol concentration for maximizing 1,3-PDO production. For instance, with Shimwellia blattae, the best results were obtained with an initial glycerol concentration of around 30 g/L, yielding 13.6 g/L of 1,3-PDO. researchgate.net Similarly, for Klebsiella pneumoniae, an optimal initial crude glycerol concentration of 60 g/L resulted in the highest 1,3-PDO concentration. ejbiotechnology.inforesearchgate.net

Fed-batch strategies with controlled feeding rates are often employed to maintain the substrate concentration within an optimal range, thereby avoiding inhibition and maximizing the yield. ejbiotechnology.inforesearchgate.net For example, a constant feeding rate of 0.1 L/h in a fed-batch fermentation with Klebsiella pneumoniae resulted in a 2.2-fold higher 1,3-PDO concentration compared to a batch process. ejbiotechnology.inforesearchgate.net

Interactive Data Table: Effect of Initial Glycerol Concentration on 1,3-PDO Production by Shimwellia blattae researchgate.net

Initial Glycerol Concentration (g/L)1,3-PDO Concentration (g/L)Yield (g/g)Productivity (g/(L·h))
20.46---
29.4713.60.491.36
39.08---
47.36---
57.81---
65.95---

Note: Specific values for all concentrations were not provided in the source.

3 Control of Environmental Parameters (e.g., pH, Temperature, Aeration)

The precise control of environmental parameters is critical for optimizing 1,3-propanediol production.

pH: The pH of the fermentation medium significantly influences enzyme activity and cell growth. youtube.com The optimal pH for 1,3-PDO production can vary depending on the microorganism. For Klebsiella pneumoniae, a pH of 6.5 was found to be optimal for production, while a pH of 7.5 favored maximum growth. ejbiotechnology.info Some studies have employed a two-phase pH control strategy, shifting the pH during the fermentation to optimize both growth and production phases. ejbiotechnology.inforesearchgate.net For Citrobacter freundii, a constant pH of 7.0 was found to be optimal. mdpi.com

Temperature: Temperature affects the growth rate and enzyme kinetics of the microorganisms. youtube.com The optimal temperature for 1,3-PDO production is also species-dependent. For Klebsiella pneumoniae, the optimal temperature range is between 31-37°C. ejbiotechnology.info In a study with Bacillus pumilus, a temperature of 25°C was found to be optimal for 1,3-propanediol yield. elsevierpure.com

Interactive Data Table: Optimal Environmental Conditions for 1,3-PDO Production

MicroorganismOptimal pHOptimal Temperature (°C)Aeration ConditionReference
Klebsiella pneumoniae6.5 (production), 7.5 (growth)31-37Micro-aerobic can enhance ejbiotechnology.inforesearchgate.net
Citrobacter freundii7.030- mdpi.com
Bacillus pumilus-25- elsevierpure.com

Biotechnological Production of Propanoic Acid (PA)

The biotechnological production of propanoic acid has emerged as a sustainable alternative to traditional petrochemical synthesis methods. mdpi.com This approach utilizes microorganisms to ferment various carbon sources into propanoic acid. While currently more expensive than chemical routes due to lower concentrations and productivity, ongoing research in metabolic engineering and fermentation processes is closing the economic gap. mdpi.compropionix.ru

A variety of bacteria are capable of producing propanoic acid as a primary fermentation product. These microorganisms are central to the development of efficient biotechnological production processes.

Propionibacterium is a genus of Gram-positive, facultative anaerobic bacteria renowned for their ability to synthesize propanoic acid. mdpi.comwikipedia.org They are non-motile, non-spore-forming, and rod-shaped. nih.gov These bacteria are widely utilized in the food industry, particularly in the production of Swiss cheese, where they contribute to flavor development and the formation of the characteristic "eyes". wikipedia.orgnih.gov

Propionibacterium species, especially dairy strains like P. acidipropionici and P. freudenreichii, are favored for industrial propanoic acid production due to their capacity to produce it at high titers and yields. mdpi.comnih.gov They can metabolize a wide range of carbon sources, including glucose, lactose (B1674315), glycerol, and lactate. nih.gov The optimal conditions for their growth and propanoic acid production are generally a temperature range of 30–37°C and a pH of 6–7. redalyc.org

Table 1: Selected Propionibacterium Species in Propanoic Acid Production

SpeciesKey CharacteristicsReferences
Propionibacterium acidipropioniciGenerally recognized as safe (GRAS) and used in the dairy industry. Known for high propanoic acid yields. nih.gov nih.gov
Propionibacterium freudenreichiiUsed in Swiss cheese production. wikipedia.org Capable of producing high yields of propanoic acid. propionix.ru propionix.ruwikipedia.org
Propionibacterium jenseniiA potential candidate for efficient propanoic acid synthesis. nih.gov nih.govnih.gov
Propionibacterium thoeniiAlso a known producer of propanoic acid. nih.gov nih.gov
Propionibacterium cyclohexanicumInvestigated for its ability to produce organic acids from various carbon sources. mdpi.com mdpi.com

To enhance the economic viability of biotechnological propanoic acid production, researchers have focused on developing engineered microbial strains with improved productivity. nih.govnih.gov These efforts aim to overcome limitations such as end-product inhibition and low production rates. propionix.ru

Strategies for strain improvement include:

Genome Shuffling: This technique has been used to improve propionic acid tolerance and production in P. acidipropionici. mdpi.com

Metabolic Engineering: This involves the targeted modification of metabolic pathways to increase the flux towards propanoic acid. For instance, overexpressing key enzymes like glycerol dehydrogenase and malate (B86768) dehydrogenase in P. jensenii has been shown to significantly increase propanoic acid titers. nih.gov Co-expression of these two enzymes resulted in a propanoic acid titer of 39.43 ± 1.90 g/liter , a substantial increase from the 26.95 ± 1.21 g/liter produced by the wild-type strain. nih.gov

Heterologous Expression: The Wood-Werkman cycle has been functionally expressed in Escherichia coli to enable propionate (B1217596) production. nih.gov While initial production levels were low, optimization through methods like operon rearrangement and adaptive laboratory evolution significantly improved titers. nih.gov

Fed-batch Culture and pH Control: Integrating fed-batch culture with a two-stage pH control strategy has been shown to improve propanoic acid production in metabolically engineered P. jensenii. nih.gov Using crude glycerol as a carbon source, a maximal propanoic acid production of 37.26 g/L was achieved with this optimized strategy. nih.gov

Table 2: Examples of Engineered Strains and Production Improvements

OrganismEngineering StrategyImprovement in Propanoic Acid ProductionReference
Propionibacterium jenseniiCo-expression of glycerol dehydrogenase (GDH) and malate dehydrogenase (MDH)Increased PA titer from 26.95 ± 1.21 g/L to 39.43 ± 1.90 g/L nih.gov
Propionibacterium jensenii (pZGX04-gldA)Fed-batch culture with a two-stage pH control strategyAchieved a maximal PA production of 37.26 g/L from crude glycerol nih.gov
Escherichia coliFunctional expression of the Wood-Werkman cycle and adaptive laboratory evolutionAchieved propionate and 1-propanol (B7761284) titers of 9 and 5 mM, respectively nih.gov

Besides Propionibacterium, several other anaerobic bacteria are known to produce propanoic acid. redalyc.org These include species from the genera Selenomonas, Clostridium, and Veillonella. redalyc.orgzdravedychanie.sk

Selenomonas ruminantium is a known producer of propanoic acid. nih.gov

Clostridium species, such as Clostridium propionicum and Clostridium neopropionicum, can also ferment substrates to produce propionate. mdpi.commdpi.com C. neopropionicum has demonstrated a high propionic acid yield of 0.90 g/g from ethanol. propionix.ru

Veillonella species, which are Gram-negative bacteria, are part of the normal flora of the mouth and gastrointestinal tract and can convert lactate to propionate. nih.govzdravedychanie.skresearchgate.net Veillonella criceti has been noted for its high productivity rate in converting lactate to propionate. nih.govresearchgate.net However, some species like Veillonella parvula can only utilize a limited range of sugars, such as lactate, pyruvate (B1213749), and succinate. zdravedychanie.sk

These alternative microbial producers offer different metabolic capabilities and may be advantageous for specific substrates or fermentation conditions. mdpi.com

The biosynthesis of propanoic acid in microorganisms primarily occurs through specific metabolic routes, with the Wood-Werkman cycle being the most prominent.

The Wood-Werkman cycle is the primary metabolic pathway for propanoic acid production in Propionibacterium and is considered the most energetically efficient route. mdpi.com This cycle involves a series of reactions that convert pyruvate to propionate. youtube.com

The key steps in the Wood-Werkman cycle are:

Pyruvate is carboxylated to form oxaloacetate. youtube.com

Oxaloacetate is then reduced to malate, fumarate, and subsequently succinate, which is a reversal of part of the tricarboxylic acid (TCA) cycle. youtube.comresearchgate.net

A key enzyme, methylmalonyl-CoA carboxytransferase, transfers a carboxyl group from methylmalonyl-CoA to pyruvate, which forms oxaloacetate and propionyl-CoA. nih.govresearchgate.net

Propionyl-CoA is then converted to propionate. researchgate.net

A distinctive feature of this cycle in P. freudenreichii is a transcarboxylation reaction that does not involve free CO2. researchgate.net The cycle is interconnected with other central metabolic pathways like glycolysis and the TCA cycle. nih.govyoutube.com The NADH required for the reductive steps can be generated from glycolysis or the conversion of lactate to pyruvate. researchgate.net

In addition to the Wood-Werkman cycle, other pathways for propionate formation exist, such as the acrylate (B77674) pathway found in bacteria like Clostridium propionicum. mdpi.com However, the Wood-Werkman cycle is the most studied and utilized for biotechnological propanoic acid production due to its efficiency. mdpi.com

Metabolic Pathways and Engineering for Propanoic Acid Biosynthesis

Utilization of Glycerol and Industrial Waste Streams for Propanoic Acid

The biotechnological production of propanoic acid offers a sustainable alternative to traditional petrochemical routes, with a significant focus on valorizing industrial byproducts and waste streams. Glycerol, a major byproduct of biodiesel production, has emerged as a particularly promising feedstock. researchgate.netresearchgate.net The increased production of biodiesel has led to a surplus of crude glycerol, making its conversion into value-added chemicals like propanoic acid an economically and environmentally attractive proposition. researchgate.netnih.gov

The use of crude glycerol for propanoic acid fermentation has been investigated with various microorganisms, particularly Propionibacterium species. nih.govchemicalbook.com Studies have shown that glycerol can be a more advantageous carbon source than carbohydrates like glucose for propanoic acid production. chemicalbook.com This is attributed to the more reduced state of glycerol, which can lead to higher product yields and purity. researchgate.netceon.rs For instance, fermentation of glycerol can result in a higher propionic acid to acetic acid ratio, which simplifies downstream purification processes. ceon.rs Research has demonstrated that metabolically engineered strains of Propionibacterium acidipropionici can achieve high yields of propanoic acid from glycerol, reaching up to 0.71 g/g. ceon.rs

Beyond glycerol, other industrial waste streams are also viable substrates for propanoic acid production. Whey, a byproduct of the dairy industry, is rich in lactose and has been successfully used as a carbon source for propanoic acid fermentation. nih.govnih.gov The utilization of whey not only provides a low-cost feedstock but also addresses the environmental concerns associated with its disposal. nih.gov Similarly, corn steep liquor, a byproduct of the corn wet-milling process, and sugarcane molasses have been identified as effective substrates for propanoic acid production. researchgate.netbrainly.com The ability of Propionibacterium to metabolize a wide range of carbon sources present in these waste streams makes them ideal candidates for industrial-scale fermentation processes. researchgate.net

The following table summarizes the use of different industrial waste streams for propanoic acid production.

Waste StreamKey Component(s)Microorganism(s)Key FindingsReference(s)
Crude GlycerolGlycerolPropionibacterium acidipropionici, Propionibacterium freudenreichiiHigher propanoic acid yield and purity compared to glucose; reduces production costs. researchgate.netnih.govchemicalbook.comceon.rs
WheyLactosePropionibacterium freudenreichiiEffective utilization of lactose for propanoic acid synthesis; helps in waste valorization. nih.govnih.gov
Corn Steep LiquorSugars, NitrogenPropionibacterium acidipropioniciDemonstrated high yield of propanoic acid (0.79 g/g). brainly.com
Sugarcane MolassesSucrosePropionibacterium acidipropioniciA viable and low-cost carbon source for fermentation. researchgate.net
Carbon Source Diversity in Propanoic Acid Fermentation (e.g., Glucose, Lactose, Lactic Acid, Hemicelluloses)

Propanoic acid fermentation can utilize a wide array of carbon sources, which is a key advantage for its biotechnological production from diverse and often complex feedstocks. researchgate.net Propionibacterium species, the primary microorganisms used for this purpose, are capable of metabolizing various sugars and organic acids. researchgate.net

Glucose is a commonly studied carbon source for propanoic acid fermentation, providing a baseline for comparison with other substrates. frontiersin.org However, while effective, the cost of pure glucose can be a limiting factor for industrial-scale production. researchgate.net Consequently, research has focused on more economical and sustainable alternatives.

Lactose, the primary sugar in whey, is a significant substrate due to the abundance of whey as a dairy industry byproduct. nih.govnih.gov Fermentation of lactose by Propionibacterium freudenreichii has been shown to yield significant amounts of propanoic acid. nih.gov

Lactic acid is another important substrate, and its use can offer certain advantages. researchgate.net Some studies suggest that lactate can lead to higher propanoic acid productivity and yield compared to other carbon sources. researchgate.net

Hemicelluloses, complex carbohydrates found in lignocellulosic biomass, represent a vast and underutilized resource for biofuel and biochemical production. researchgate.net Hydrolysates of hemicelluloses, which are rich in sugars like xylose and arabinose, can be fermented by certain strains of Propionibacterium to produce propanoic acid. frontiersin.org

The choice of carbon source can significantly influence the fermentation kinetics and the final product profile, including the ratio of propanoic acid to byproducts like acetic acid and succinic acid. frontiersin.org For example, using sorbitol as a carbon source has been shown to enhance propionic acid productivity and yield compared to glucose. frontiersin.org

The table below presents a comparison of different carbon sources for propanoic acid fermentation.

Carbon SourceMicroorganism(s)Key FindingsReference(s)
GlucosePropionibacterium acidipropioniciServes as a standard substrate; co-fermentation with glycerol can enhance yield. frontiersin.orgcelignis.com
LactosePropionibacterium freudenreichiiUtilizes whey as a low-cost feedstock; can be co-fermented with glycerol. nih.govnih.gov
Lactic AcidPropionibacterium spp.Can result in higher productivity and yield compared to other substrates. researchgate.net
Hemicelluloses (Xylose)Propionibacterium acidipropioniciUtilizes components of lignocellulosic biomass; yield can be lower than with other sugars. researchgate.netfrontiersin.org
SorbitolPropionibacterium acidipropioniciHigher productivity and propionic acid yield compared to glucose. frontiersin.org

Fermentation Technologies and Process Enhancement for Propanoic Acid

To improve the economic viability of bio-based propanoic acid, various fermentation technologies and process enhancement strategies have been developed. These aim to increase product concentration, yield, and productivity while reducing downstream processing costs.

Extractive Fermentation Systems for Improved Product Recovery

One of the major challenges in propanoic acid fermentation is product inhibition, where the accumulation of propanoic acid in the fermentation broth inhibits microbial growth and productivity. researchgate.net Extractive fermentation is a promising strategy to overcome this limitation by continuously removing the product from the fermentation medium as it is formed. mdpi.com

This process typically involves a liquid-liquid extraction system where an extractant, immiscible with the aqueous fermentation broth, selectively removes propanoic acid. rsc.org The use of amine-based extractants, such as Alamine 336, has been shown to be effective. rsc.org Hollow-fiber membrane extractors can be employed to facilitate the separation of the product, leading to significantly higher productivity and final product concentrations compared to conventional batch fermentation. mdpi.com Extractive fermentation not only reduces product inhibition but can also lead to a purer product stream, simplifying subsequent recovery and purification steps. mdpi.com Studies have demonstrated that this technique can increase productivity by up to five-fold and propionate yield by over 20%. mdpi.com

Bioreactor Design and Operational Considerations

The design and operation of bioreactors are critical for optimizing propanoic acid production. High-cell-density fermentation is a key strategy to enhance productivity. nih.gov This can be achieved through techniques like cell recycling, where microbial cells are separated from the fermentation broth and returned to the bioreactor. nih.gov Membrane-based cell recycling systems, using microfiltration or ultrafiltration, have been successfully implemented for continuous propanoic acid production. nih.gov

Immobilized cell bioreactors, where microorganisms are entrapped or attached to a solid support, offer another approach to achieve high cell densities and improve process stability. google.com Fibrous-bed bioreactors, for instance, have been shown to significantly increase propanoic acid concentration compared to free-cell fermentation. google.com

Operational parameters such as pH and temperature must be carefully controlled to maintain optimal conditions for microbial growth and product formation. researchgate.net The optimal pH for propanoic acid production by Propionibacterium is generally between 6.5 and 7.0. nih.gov Maintaining the pH within this range is crucial, as lower pH levels can lead to increased product inhibition. nih.gov

Strategies for Overcoming Product Inhibition in Propanoic Acid Fermentation

Product inhibition by propanoic acid is a major bottleneck in achieving high product titers. researchgate.net In addition to extractive fermentation, several other strategies have been explored to mitigate this issue.

Fed-batch fermentation, where the substrate is fed to the bioreactor intermittently or continuously, is another effective strategy. google.com This approach allows for the control of substrate concentration, preventing substrate inhibition and enabling the gradual accumulation of the product to high concentrations without immediate toxic effects.

Chemical Synthesis Routes Involving Propane-1,3-diol and Propanoic Acid Related Compounds

While biological routes are prominent for propanoic acid production, chemical synthesis plays a crucial role in the production of propane-1,3-diol and its derivatives, including esters formed with propanoic acid.

The primary chemical synthesis routes for propane-1,3-diol involve the hydration of acrolein followed by hydrogenation, or the hydroformylation of ethylene (B1197577) oxide to 3-hydroxypropionaldehyde, which is then hydrogenated. frontiersin.orgwikipedia.org These petroleum-based methods are well-established for large-scale industrial production. researchgate.net

A significant chemical reaction involving both propane-1,3-diol and propanoic acid is esterification. chemicalbook.com In this reaction, propane-1,3-diol reacts with propanoic acid, typically in the presence of an acid catalyst, to form mono- and di-esters. ceon.rsrsc.org The resulting esters, such as 1,3-propanediol dipropionate, have applications as flavoring agents and in the chemical industry. rsc.org The reaction can be driven to completion by removing the water formed during the reaction. brainly.com

The table below outlines key chemical synthesis and reaction pathways related to propane-1,3-diol and propanoic acid.

ProcessReactantsProductsKey FeaturesReference(s)
Hydration and HydrogenationAcrolein, Water, HydrogenPropane-1,3-diolA major industrial route for propane-1,3-diol production. frontiersin.orgwikipedia.org
Hydroformylation and HydrogenationEthylene Oxide, Synthesis Gas (CO + H₂), HydrogenPropane-1,3-diolAn alternative petrochemical route to propane-1,3-diol. frontiersin.orgwikipedia.org
EsterificationPropane-1,3-diol, Propanoic Acid1,3-Propanediol monopropionate, 1,3-Propanediol dipropionate, WaterProduces esters with various industrial applications; typically acid-catalyzed. chemicalbook.comceon.rsrsc.org

Synthesis of Propane-1,3-diol via Non-Biological Routes

The chemical synthesis of propane-1,3-diol (1,3-PDO) has been a subject of significant research, leading to several established industrial processes. These routes typically involve multi-step conversions of petrochemical feedstocks.

Acrolein Hydration and Subsequent Hydrogenation Pathways

A prominent method for producing 1,3-PDO involves a two-step process starting with the hydration of acrolein to form 3-hydroxypropionaldehyde (3-HPA), followed by the hydrogenation of 3-HPA. chemicalbook.comgoogle.com This process has been commercially implemented, for instance, in the Degussa-Du Pont process, which utilizes propylene (B89431) as the initial feedstock for acrolein production through catalytic oxidation. mdpi.com

The subsequent hydrogenation of 3-HPA to 1,3-PDO is a critical step. Various catalysts have been investigated to achieve high conversion and selectivity. Raney nickel is a commonly used catalyst for this hydrogenation. chemicalbook.comresearchgate.net Studies have demonstrated that with Raney nickel, the hydrogenation of 3-HPA can achieve 100% conversion and over 99% selectivity to 1,3-PDO under optimized conditions. researchgate.net Other research has explored bimetallic catalysts, such as Ru-Ni/SiO₂, which have shown excellent performance, providing a 1,3-PDO yield of over 99.0% under relatively mild conditions (80°C and 2.0 MPa H₂ pressure). rsc.org The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the substrate (3-HPA) and hydrogen onto the catalyst surface, where dissociated hydrogen atoms are added across the carbonyl double bond. researchgate.net

CatalystTemperature (°C)Pressure (MPa)Acrolein Conversion (%)3-HPA Selectivity (%)1,3-PDO Yield (%)Reference
Acidic Ion-Exchange Resin (Hydration)40-55->85>90- researchgate.net
Raney Nickel (Hydrogenation)30-1306-->99 researchgate.net
Ru-40Ni/SiO₂ (Hydrogenation)802.0-->99.0 rsc.org
Hydroformylation of Ethylene Oxide to 3-Hydroxypropionaldehyde and Hydrogenation

Another significant pathway to 1,3-PDO is the hydroformylation of ethylene oxide. qub.ac.ukwikipedia.org This process, utilized by Shell, involves the reaction of ethylene oxide with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce 3-HPA, which is then hydrogenated to 1,3-PDO. mdpi.com

The hydroformylation step is typically catalyzed by a homogeneous catalyst system. Cobalt-based catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈), are commonly used. researchgate.net Research has shown that the choice of solvent and catalyst promoters significantly impacts the reaction rate and selectivity. For instance, using methyl tert-butyl ether (MTBE) as a solvent and an organic phosphonium (B103445) promoter can enhance both the turnover frequency and the selectivity to 3-HPA, achieving up to 83% selectivity. researchgate.net The reaction is generally carried out at elevated temperatures (around 60-90°C) and pressures (500 to 5000 psi). google.comgoogle.com

Catalyst SystemSolventTemperature (°C)Pressure3-HPA Selectivity (%)Reference
Co₂(CO)₈ with organic phosphonium promoterMTBE--83 researchgate.net
Cobalt-tertiary phosphine (B1218219) ligandInert30-15050-10,000 psi- google.com
Co-Ru-phospholanoalkane complexMTBE30-150100-4000 psi- google.com
Hydrogenation of Esters of 3-Hydroxypropanoic Acid as Precursors

A less common but viable route to 1,3-PDO involves the hydrogenation of esters of 3-hydroxypropanoic acid (3-HP). researchgate.net In this method, 3-HP esters, such as methyl 3-hydroxypropionate, serve as the precursor. These esters can be produced through the hydroesterification or carbomethoxylation of ethylene oxide. researchgate.net The subsequent hydrogenation of the 3-HP ester yields 1,3-PDO. This pathway offers an alternative to the direct hydrogenation of the more reactive and potentially unstable 3-HPA.

Catalytic Conversions Related to Propanoic Acid Precursors

The synthesis of propanoic acid can be achieved through various catalytic routes, often starting from bio-based feedstocks like propanediols, lactic acid, and carbohydrates.

Oxidehydration of Propanediols to Propanoic Acid using Bifunctional Catalysts

The gas-phase oxidehydration (ODH) of propanediols presents a potential route to propanoic acid. scispace.comcsic.es This reaction involves a two-step process: the dehydration of the propanediol (B1597323) to an aldehyde intermediate (propionaldehyde from 1,2-propanediol), followed by the oxidation of the aldehyde to propanoic acid. scispace.com This process requires bifunctional catalysts that possess both acidic sites for the dehydration step and oxidative sites for the subsequent oxidation.

Chemical Transformation from Lactic Acid and Carbohydrates to Propanoic Acid

The conversion of bio-derived molecules like lactic acid and carbohydrates into propanoic acid is an area of active research, offering a renewable alternative to petrochemical routes. rsc.orgtandfonline.comacs.orgacs.org

A novel, non-fermentative process has been developed for the transformation of lactic acid into propanoic acid using a cobalt catalyst in an aqueous medium. rsc.org This method employs zinc as a reductant and has achieved a maximum propanoic acid yield of 58.8% under optimized conditions (250°C for 2 hours). rsc.org The cobalt catalyst demonstrated good recyclability, maintaining its activity over multiple cycles. rsc.org The proposed mechanism involves a two-step reduction of lactic acid. google.com

Furthermore, direct catalytic conversion of carbohydrates such as glucose, cellulose (B213188), and starch into propanoic acid has also been demonstrated using a similar cobalt catalyst system. rsc.org The conversion of carbohydrates to platform chemicals like lactic acid is a well-established field, providing a pathway from raw biomass to valuable chemical products. acs.orgacs.orgnih.govnih.gov Catalytic processing of lactic acid over other systems, such as Pt/Nb₂O₅, has also been shown to produce propanoic acid as a key intermediate. nih.gov

Esterification Reactions Involving Propane-1,3-diol and Propanoic Acid

The esterification of propane-1,3-diol with propanoic acid is a fundamental reaction that produces both mono- and diester products. The nature and yield of these products are highly dependent on the synthesis conditions and the catalytic system employed.

The synthesis of propane-1,3-diol mono- and dipropionate esters is achieved through the direct esterification of propane-1,3-diol with propanoic acid. In this reaction, the hydroxyl groups of the diol react with the carboxylic acid group of propanoic acid to form ester linkages, with water as a byproduct. chemicalbook.com The reaction can be controlled to favor the formation of either the monoester (3-hydroxypropyl propionate) or the diester (propane-1,3-diyl dipropionate).

Generally, the reaction mixture will contain both the monoester and the diester, with the relative amounts depending on the molar ratio of the reactants. google.com A higher molar ratio of propane-1,3-diol to propanoic acid tends to favor the formation of the monoester, as there is a greater probability that a propanoic acid molecule will react with an unreacted diol molecule. Conversely, an excess of propanoic acid or removal of the monoester can drive the reaction toward the formation of the diester. The synthesis can be carried out as a direct acid-catalyzed reaction or through transesterification with an ester of propanoic acid, such as methyl or ethyl propionate. google.com

The general process involves contacting biologically-produced 1,3-propanediol with an organic acid, like propanoic acid, and then recovering the resulting ester or esters. google.com The chemical properties of 1,3-propanediol are characteristic of alcohols with two primary hydroxyl groups of equivalent reactivity, which readily condense with carboxylic acids at elevated temperatures to form esters. chemicalbook.com

Catalysts are crucial for achieving practical reaction rates and high yields in the esterification of 1,3-propanediol. Various catalytic systems, both homogeneous and heterogeneous, have been investigated for esterification reactions involving diols and carboxylic acids.

Homogeneous Catalysts: Sulfuric acid (H₂SO₄) is a common homogeneous catalyst for esterification. ceon.rs Studies on the esterification of propanoic acid show that increasing the catalyst concentration and temperature generally increases the reaction rate and yield of the ester. ceon.rsresearchgate.net For instance, in the esterification of propanoic acid with 1-propanol using sulfuric acid, a maximum yield of 96.9% was achieved at 65°C with a specific molar ratio of reactants and catalyst. ceon.rs The activation energy for this type of reaction can be relatively low, for example, 11.36 kJ/mol has been reported for the esterification of propanoic acid with 1-propanol. ceon.rs

Heterogeneous Catalysts: Heterogeneous catalysts are often preferred for their ease of separation from the reaction mixture and potential for reuse. Strong cation exchanger resins, in both gel-type and macroporous forms, are effective catalysts for the esterification of 1,3-diols with carboxylic acids like propionic acid. google.com Reaction temperatures for this system are typically in the range of 15–120 °C. google.com

Solid acid catalysts, such as clay-supported heteropolyacids, have also proven effective. A study on the esterification of propanoic acid with 1,2-propanediol utilized a Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst, which was found to be stable and reusable. rsc.org This reaction yielded the diester at 180 °C and had a calculated apparent activation energy of 13.8 kcal mol⁻¹. rsc.org

For the production of polyesters like poly(trimethylene terephthalate), a catalyst system comprising tin and titanium compounds has been patented. google.com This system is used for the direct esterification of 1,3-propanediol with terephthalic acid at temperatures ranging from 155°C to 250°C. google.com While the acid is different, the catalytic principles can be relevant for other dicarboxylic or, in the case of diester formation, monocarboxylic acids.

The table below summarizes various catalytic conditions studied for similar esterification reactions.

Catalyst TypeSpecific CatalystReactantsTemperature (°C)Key FindingsReference
HomogeneousSulfuric Acid (H₂SO₄)Propanoic Acid & 1-Propanol35-65Yield increased with temperature; max yield of 96.9% at 65°C. ceon.rs
HeterogeneousStrong Cation Exchanger Resin1,3-Diols & Propionic Acid15-120Effective for selective esterification. google.com
HeterogeneousCs₂.₅H₀.₅PW₁₂O₄₀/K-10 ClayPropanoic Acid & 1,2-Propanediol~180Stable and reusable catalyst; produced diester. rsc.org
HeterogeneousTin & Titanium Compounds1,3-Propanediol & Terephthalic Acid155-250Effective for polyester (PTT) production. google.com

Integration into Polymer Systems and Advanced Materials

Propane-1,3-diol and derivatives of propanoic acid are valuable monomers for synthesizing a range of advanced polymers and materials, moving far beyond basic applications. Their incorporation imparts unique properties that are sought after in specialized fields.

Polytrimethylene Terephthalate (PTT) is a semi-crystalline thermoplastic polyester synthesized through the condensation polymerization of 1,3-propanediol and terephthalic acid (TPA) or its dimethyl ester (DMT). chemicalbook.comgoogle.com First patented in 1941, PTT's commercial viability grew significantly in the 1990s following the development of more economical production methods for 1,3-propanediol. google.com

PTT is recognized for its unique combination of properties, which are often seen as a hybrid between polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT). google.com It exhibits excellent elastic recovery and resilience, similar to nylon, along with good chemical resistance, inherent stain resistance, and excellent dyeability. google.comnih.gov Compared to PBT, PTT compounds can show improved tensile and flexural strengths, while offering better dimensional stability. ceon.rs These properties make PTT a strong competitor to PET and PBT in markets for fibers, films, and engineering thermoplastics. google.com

The synthesis of PTT involves either the direct esterification of 1,3-propanediol and TPA or the transesterification of 1,3-propanediol with DMT. chemicalbook.com The bio-based production of 1,3-propanediol from renewable resources like corn sugar has made PTT a more sustainable and environmentally attractive polymer. nih.govgoogle.com

Beyond PTT, 1,3-propanediol is used to create a variety of other copolyesters by reacting it with different dicarboxylic acids. For example, biodegradable polyesters have been synthesized from 1,3-propanediol and acids like succinic acid, adipic acid, and sebacic acid. researchgate.net These aliphatic polyesters are studied for their biodegradability and physical properties. researchgate.net Aromatic dicarboxylic acids other than TPA, such as isophthalic acid and various naphthalenedicarboxylic acids, have also been polymerized with 1,3-propanediol to create polyesters with a range of thermal properties, from easily crystallizing to amorphous. google.com

PropertyDescriptionComparison/AdvantageReference
Elasticity & ResilienceExceptional ability to stretch and recover its shape.Superior elasticity compared to PET; similar to nylon. google.comnih.gov
Chemical ResistanceResistant to a broad range of chemicals including hydrocarbons, oils, and dilute acids/bases.Good resistance, similar to other polyesters like PBT. ceon.rs
DyeabilityExcellent and uniform dye absorption.Allows for vibrant, long-lasting coloration in textiles. nih.gov
Mechanical StrengthGood tensile and flexural strength.Can be higher than PBT. ceon.rs
Dimensional StabilityMaintains shape and resists deformation due to uniform shrinkage.Can be better than competing semicrystalline materials like PBT. ceon.rs

Functionalized cyclic carbonates are important monomers for producing advanced polycarbonates and polyurethanes with applications in fields like biomedicine. rsc.orgnih.gov A key precursor for these monomers is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), a derivative of propanoic acid. nih.govrsc.org The structure of bis-MPA, with its two hydroxyl groups and a carboxylic acid group, allows for the creation of cyclic carbonate monomers with a pendant functional group.

The synthesis of these monomers has seen significant advancements since the late 1990s. nih.gov These bis-MPA derived cyclic carbonate monomers are extensively explored for their polymerization into biodegradable polymers with excellent biocompatibility profiles and potential for high drug loading. nih.gov The functional pendant group can be modified to tailor the polymer's properties for specific applications. rsc.org

Various synthetic routes exist for creating these functionalized cyclic carbonates. One approach involves a versatile intermediate, a cyclic carbonate with a pentafluorophenyl carbonate group, which can then be selectively substituted with nucleophiles like alcohols or amines to generate a variety of functionalized monomers. Another sustainable approach involves the organocatalytic depolymerization of commodity polymers like bisphenol A based polycarbonate (BPA-PC) to yield functionalized six-membered cyclic carbonates. rsc.org Recent methods also focus on using carbon dioxide (CO₂) directly with precursor diols to form the cyclic carbonate ring in a more environmentally friendly manner.

The polymers and esters derived from propane-1,3-diol and propanoic acid are utilized in a wide array of material applications due to their versatile properties.

Composites: PTT is used as a polymer matrix in composites. google.com Its properties can be enhanced by incorporating reinforcing fillers like glass or carbon fibers to increase impact properties, strength, and stiffness. ceon.rs PTT nanocomposites, incorporating materials like clay or carbon nanotubes, have also been developed to target specific applications, although challenges in achieving uniform nanoparticle dispersion remain. rsc.org

Adhesives: 1,3-propanediol is a building block in the production of adhesives. Bio-based polyester diols synthesized from 1,3-propanediol and various dicarboxylic acids have been successfully used to prepare polyurethane reactive hot-melt adhesives. These adhesives demonstrate excellent adhesion to different substrates and good thermal stability. 2-Methyl-1,3-propanediol, a related diol, is also widely used in polyurethane adhesives, where its branched structure helps create clear and pliable products.

Laminates: The film-forming capabilities of polymers derived from 1,3-propanediol make them suitable for use in laminates. nih.gov PTT, for example, can be processed into thin films and sheets for such applications. nih.gov

Coatings: 1,3-propanediol is a key ingredient in the formulation of coatings. It can be used as a reactive diluent in UV-cured coatings and epoxy resins, offering a bio-based alternative to traditional materials. Urethane acrylate resins synthesized from 1,3-propanediol have been developed for coating applications, resulting in bio-sourced coatings with good functional properties and short curing times, suitable for both UV and thermal curing methods.

Analytical Methodologies for Process Monitoring and Quantification

Spectroscopic Techniques for Quantitative Analysis in Complex Reaction Mixtures (e.g., NMR for reaction progress)

Spectroscopic methods are invaluable for obtaining rapid, non-destructive, and quantitative information about the composition of a reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, stands out for its ability to provide detailed structural information and quantify the relative amounts of different species. sciepub.comnih.gov

Proton NMR (¹H-NMR) is especially powerful for quantitative analysis because the intensity of a signal is directly proportional to the number of protons giving rise to that signal. sciepub.com This principle allows for the determination of the molar ratio of reactants, intermediates, and products in a sample without the need for extensive calibration for each component, provided an internal standard is used. sciepub.com In the context of a reaction involving propane-1,3-diol and propanoic acid, ¹H-NMR can be used to monitor the progress of the reaction by observing the decrease in reactant signals and the corresponding increase in product signals over time. researchgate.net

For instance, in a mixture containing propane-1,3-diol and propanoic acid, distinct sets of peaks corresponding to the unique proton environments in each molecule would be visible in the ¹H-NMR spectrum. docbrown.infonist.gov The hydrogen atoms in propanoic acid exist in three different chemical environments, leading to three main groups of resonances in the spectrum. docbrown.info Similarly, propane-1,3-diol has its own characteristic signals. By integrating the areas under these specific peaks, one can calculate the relative concentrations of each compound. sciepub.com

Table 1: Illustrative ¹H-NMR Chemical Shifts for Propane-1,3-diol and Propanoic Acid Data is illustrative and can vary based on solvent and experimental conditions.

CompoundProton EnvironmentApproximate Chemical Shift (ppm)Splitting Pattern
Propanoic Acid docbrown.info-COOH10.0 - 12.0Singlet
-CH2-~2.3Quartet
-CH3~1.1Triplet
Propane-1,3-diol nist.gov-OHVariableSinglet
HO-CH2-~3.7Triplet
-CH2-CH2-CH2-~1.8Quintet

Other spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy can also be employed. doi.org FTIR is useful for identifying functional groups and can be used to monitor reactions by tracking the disappearance of reactant bands (e.g., the broad O-H stretch of a carboxylic acid) and the appearance of product bands. researchgate.netdoi.org

Chromatographic Methods for Separation and Quantification of Products and By-products (e.g., Gas Chromatography for reaction products)

Chromatographic techniques are essential for separating complex mixtures into their individual components, which can then be quantified. Gas Chromatography (GC) is a particularly suitable method for the analysis of volatile compounds like propane-1,3-diol and propanoic acid. rsc.orgrestek.com

In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used at the end of the column to detect and quantify the separated components. doi.orgrsc.org

Several validated GC methods have been developed for the determination of propane-1,3-diol in various samples, including cheese and bacterial cultures. nih.gov One such method involves extraction and derivatization into phenylboronic esters before analysis by GC-MS, which provides excellent sensitivity and a broad calibrated range. nih.gov The purity of propane-1,3-diol can also be reliably established using GC-FID. doi.org For complex matrices like wine, GC-MS can be used to determine diols after a "salting out" extraction procedure. oiv.int The combination of GC with MS provides a high degree of certainty in compound identification by matching both the retention time and the mass spectrum of the analyte with that of a known standard. researchgate.netoiv.int

Table 2: Example of Gas Chromatography (GC) Parameters for Propane-1,3-diol Analysis. doi.org

ParameterSpecification
InstrumentGC 2010Plus Shimadzu
DetectorFlame Ionization Detector (FID)
ColumnRestek Rtx-502.2 (l = 60 m, OD = 0.25 mm, ID = 1.4 µm)
Make-up GasN2 (99.996%)
Temperature ProgramStart at 140ºC (hold 2.8 min), ramp 35ºC/min to 250ºC (hold 7.3 min)
Sample Volume5 µL
Time of Analysis13.24 min

Advanced In-situ Monitoring in Bioreactors and Chemical Synthesis for Real-time Data

The shift towards continuous processing and the need for tighter process control in both chemical synthesis and biotechnological production have driven the development of advanced in-situ and at-line monitoring techniques. diva-portal.org These tools provide real-time data on critical process parameters and concentrations of key metabolites, enabling dynamic control and optimization. mdpi.com

In the context of producing propane-1,3-diol and propanoic acid via fermentation, monitoring the bioreactor environment is key. nih.govresearchgate.net Standard measurements include pH, dissolved oxygen, temperature, and exhaust gas composition (O₂ and CO₂). diva-portal.org However, more advanced sensor technologies are being implemented for direct measurement of reactants and products. mdpi.com

Raman and Near-Infrared (NIR) Spectroscopy are powerful techniques for in-situ monitoring. mdpi.com By using fiber-optic probes inserted directly into the reactor, these spectroscopic methods can continuously measure the concentrations of multiple components, such as glucose, lactate (B86563), and the target products, without the need for sampling. mdpi.com Raman spectroscopy is particularly advantageous as its spectra are not highly sensitive to water, a major component of fermentation broths. mdpi.com

At-line Flow Cytometry offers another advanced monitoring capability, especially for biotechnological processes. diva-portal.org This technique can rapidly analyze individual cells in a population, providing information on cell viability, heterogeneity, and even intracellular product formation, such as inclusion bodies. diva-portal.org While it is primarily an "at-line" method requiring automated sampling, it provides deep insights into the state of the microbial culture that cannot be obtained from bulk measurements. diva-portal.org

For chemical synthesis, in-situ probes based on FTIR or Raman spectroscopy can be integrated into reactors to follow reaction kinetics in real-time. This allows for precise determination of reaction endpoints and can help identify the formation of transient intermediates or by-products, leading to improved yield and purity.

Techno Economic and Environmental Feasibility of Production Processes

Comparative Analysis of Chemical vs. Biotechnological Production Economics

The choice between chemical and biotechnological synthesis for propane-1,3-diol (1,3-PDO) involves a trade-off between feedstock costs, operating conditions, and downstream processing complexity. researchgate.net Traditionally, 1,3-PDO has been produced through petrochemical routes, such as the hydration of acrolein or the hydroformylation of ethylene (B1197577) oxide. wikipedia.orgresearchgate.net These chemical methods can achieve high yields but often rely on fossil fuel-based feedstocks and may involve harsh operating conditions. researchgate.net

Biotechnological production, primarily through the fermentation of renewable resources, presents an increasingly competitive alternative. pan.pl The DuPont Tate & Lyle process, which uses a genetically modified strain of E. coli to convert glucose into 1,3-PDO, is a notable commercial success. wikipedia.org Another significant bio-based route utilizes crude glycerol (B35011), a waste by-product from the biodiesel industry, as a feedstock for fermentation by microorganisms like Clostridium and Klebsiella species. wikipedia.orgpan.plnih.gov

While bio-based processes benefit from the use of renewable feedstocks and milder operating temperatures and pressures, they face challenges. researchgate.net Major disadvantages of the biological method include the production of effluents rich in by-products, which can lower the yield of the desired chemical, and the potential for biocatalysts to have reduced efficacy at high substrate concentrations. chula.ac.th Furthermore, downstream processing—including biomass separation, desalination, and purification—can account for a significant portion, sometimes up to 50%, of the total production costs. researchgate.net Despite these challenges, the biotechnological production of 1,3-PDO from renewable resources is considered to outperform fossil fuel routes and is expected to dominate future production. qub.ac.uk The DuPont bio-based process, for instance, is reported to use 40% less energy than conventional petrochemical processes. wikipedia.org

Economic Comparison: Chemical vs. Biotechnological 1,3-PDO Production

ParameterChemical Synthesis (e.g., Acrolein Hydration)Biotechnological Synthesis (e.g., Glycerol Fermentation)
FeedstockPetrochemicals (e.g., ethylene oxide, acrolein). researchgate.netRenewable resources (e.g., glucose, crude glycerol). wikipedia.orgnih.gov
Operating ConditionsOften high temperature and pressure. qub.ac.ukMild temperatures and pressures. researchgate.net
Yield & SelectivityCan be high (e.g., Shell's process reports an 80% yield). researchgate.netYield can be reduced by by-product formation. chula.ac.th
Key Economic DriverCost of petroleum-based feedstock and energy.Feedstock cost and downstream purification expenses. researchgate.netosti.gov
Environmental ImpactHigher carbon footprint, potential for toxic by-products and corrosion. chula.ac.thLower carbon footprint, use of renewable resources, generates biodegradable waste. researchgate.netwikipedia.org

Utilization of Renewable Feedstocks and Waste Valorization in Production

A key advantage of biotechnological routes is their ability to utilize a diverse range of renewable feedstocks and valorize industrial waste streams. researchgate.net Crude glycerol, the primary by-product of the rapidly expanding biodiesel industry, is a prominent example. chula.ac.thaiche.org Its abundance has made it an economically attractive substrate for microbial fermentation to produce both 1,3-propanediol (B51772) and propanoic acid. pan.plaiche.org Microorganisms such as Clostridium pasteurianum and Clostridium butyricum are capable of efficiently fermenting glycerol into these value-added chemicals. aiche.orgresearchgate.net

Beyond glycerol, research has focused on other renewable sources. Glucose, derived from starch or cellulosic biomass, is a common feedstock for engineered microorganisms like E. coli to produce 1,3-PDO. wikipedia.orggoogle.com The valorization of lignocellulosic biomass, such as corn stalks, represents another frontier. nih.gov These materials can be hydrolyzed to release sugars that are then fermented. nih.gov For instance, using corn stalk hydrolysates as a carbon source, Propionibacterium freudenreichii has been shown to produce both propanoic acid and vitamin B12. nih.gov There is also developmental work on creating pathways from cellulose (B213188) to glycerol, which could then be converted to propane, further diversifying the feedstock base away from sources directly tied to food production. windows.net The conversion of plastic waste, such as poly-L-lactic acid (PLLA), into propane-1,2-diol through hydrolysis and hydrogenation also demonstrates an innovative approach to waste valorization. nih.gov

Renewable Feedstocks for Production

FeedstockTarget Product(s)Key Microorganism/ProcessSignificance
Crude Glycerol1,3-Propanediol, Propanoic Acid, n-Butanol. pan.plaiche.orgClostridium pasteurianum, Clostridium butyricum, Klebsiella pneumoniae. nih.govaiche.orgresearchgate.netValorization of a major waste stream from the biodiesel industry. chula.ac.th
Glucose1,3-Propanediol. wikipedia.orgGenetically modified E. coli. wikipedia.orggoogle.comA well-established, commercially successful bio-based route. wikipedia.org
Corn Stalk HydrolysatesPropanoic Acid, Vitamin B12. nih.govPropionibacterium freudenreichii. nih.govUtilizes agricultural waste (lignocellulosic biomass). nih.gov
Apple PomacePropanoic Acid, Vitamin B12. nih.govPropionibacterium freudenreichii T82. nih.govValorization of waste from the fruit juice industry. nih.gov
CelluloseGlycerol (intermediate for propane). windows.netChemical conversion (hydrogenation/hydrogenolysis). windows.netPotential to use non-food biomass like short fibers from the pulp industry. windows.net

By-product Management and Co-production Strategies (e.g., Simultaneous Production of Propanoic Acid and Vitamin B12)

Effective management of by-products is crucial for the economic viability of bioprocesses. In many fermentations, by-products can inhibit microbial growth and reduce the final yield of the target chemical. google.com However, strategic co-production can turn potential by-products into valuable co-products.

A prime example is the simultaneous production of propanoic acid and vitamin B12 by fermentation with Propionibacterium freudenreichii. nih.govnih.gov These two compounds are valuable in the food, medical, and nutrition industries. nih.gov During the fermentation process, the accumulation of organic acids like propionic acid can inhibit cell growth and, consequently, vitamin B12 synthesis. google.com To overcome this, strategies such as fed-batch fermentation in an expanded bed adsorption bioreactor have been developed. This approach allows for higher concentrations of both products to be achieved; one study reported attaining 91.4 g/L of propanoic acid and 47.6 mg/L of vitamin B12 from corn stalk hydrolysates. nih.gov Interestingly, some research indicates an inverse relationship between the amount of propanoic acid produced and vitamin B12 biosynthesis, suggesting that process conditions must be carefully optimized depending on the desired primary product. nih.gov

In the context of 1,3-propanediol production, by-products like 3-hydroxypropionic acid (3-HP), another valuable platform chemical, can be formed. aiche.org Metabolic engineering of Clostridium pasteurianum aims to enable the co-production of both 1,3-PDO and 3-HP from waste glycerol. aiche.org Similarly, when producing 3-HP from glycerol using engineered Klebsiella pneumoniae, 1,3-PDO can be a major by-product if aeration is insufficient. nih.gov To enhance the yield of the target molecule, genes responsible for the synthesis of unwanted by-products can be deleted. For example, to improve 3-HP production in K. pneumoniae, genes related to 1,3-PDO synthesis were disrupted. nih.govnih.gov These strategies highlight a shift from simple waste mitigation to intelligent pathway engineering that maximizes value from a single feedstock.

Emerging Research Frontiers and Future Perspectives

Development of Novel Biocatalysts and Engineered Metabolic Pathways for Enhanced Production

The simultaneous or sequential production of 1,3-propanediol (B51772) and propanoic acid from renewable feedstocks is a key area of research, with a focus on developing robust and efficient microbial cell factories. While natural producers of 1,3-PDO exist, such as certain species of Clostridium, Klebsiella, and Lactobacillus, their industrial application can be limited by factors like pathogenicity or complex nutritional requirements. researchgate.netcelignis.com Consequently, significant efforts have been directed towards engineering model organisms like Escherichia coli and yeast for enhanced and co-production of these target chemicals.

A notable strategy involves the metabolic engineering of E. coli for the high-level co-production of 3-hydroxypropionic acid (3-HP), a direct precursor to propanoic acid, and 1,3-PDO from glycerol (B35011). nih.govresearchgate.net This has been achieved by introducing and optimizing the biosynthetic pathways for both compounds. Key steps include coupling the pathways to cofactor regeneration systems to increase the availability of NADH and NADPH, rebalancing metabolic pathways, and blocking the formation of by-products. nih.gov Through these strategies, researchers have successfully engineered strains capable of producing high titers of both 3-HP and 1,3-PDO. nih.govresearchgate.net For instance, a two-stage pH-controlled fed-batch fermentation process has yielded a combined total of 140.50 g/L of 3-HP and 1,3-PDO, with a net yield of 0.85 mol/mol from glycerol. nih.gov

The discovery and characterization of novel biocatalysts also remain a promising frontier. For example, Shimwellia blattae ATCC 33430 has been identified as a competitive biocatalyst for converting glycerol to 1,3-propanediol. nih.gov Further research into novel microorganisms and the enzymes they produce could unveil more efficient pathways for the co-production of both 1,3-PDO and propanoic acid. The natural metabolic pathways for propionic acid production, such as the acrylate (B77674) pathway in Clostridium propionicum and the methylmalonyl-CoA pathway in propionic bacteria, provide a rich source of genetic components for engineering synthetic pathways in more industrially amenable hosts. uwaterloo.camdpi.com

Future research will likely focus on the following areas:

Systems and Synthetic Biology: Employing advanced tools to further optimize metabolic fluxes towards the co-production of 1,3-PDO and propanoic acid.

Novel Enzyme Discovery: Screening for and characterizing new enzymes with improved catalytic efficiency, substrate specificity, and tolerance to industrial process conditions.

Robust Host Strain Development: Engineering strains with increased tolerance to product inhibition and the impurities often found in crude biomass feedstocks.

Table 1: Examples of Engineered Microorganisms for Co-production

MicroorganismProductsKey Engineering StrategiesFeedstockReported Titer/Yield
Escherichia coli1,3-Propanediol and 3-Hydroxypropionic AcidPathway recruitment and optimization, cofactor regeneration, pathway rebalancing, byproduct blocking. nih.govGlycerol140.50 g/L (combined), 0.85 mol/mol net yield. nih.gov
Klebsiella pneumoniae1,3-Propanediol and 3-Hydroxypropionic AcidNatural producer with potential for optimization. researchgate.netGlycerolVaries depending on strain and conditions. researchgate.net

Advanced Process Intensification and Downstream Processing for Improved Efficiency

The economic viability of producing 1,3-propanediol and propanoic acid from biomass is heavily dependent on the efficiency of the downstream processing, which can account for a significant portion of the total production cost. The recovery and purification of these compounds from complex fermentation broths present several challenges, including the presence of residual biomass, salts, and other organic by-products.

Several advanced separation techniques are being explored to improve efficiency and reduce costs. These include:

Vacuum Distillation: This method is used to remove water and separate 1,3-propanediol from less volatile components. In some processes, glycerol is added as a heavy solvent to prevent the precipitation of salts during distillation. nih.gov

Salting-Out Extraction: This technique involves adding a salt to the fermentation broth to increase the partitioning of 1,3-propanediol into an organic solvent. For example, a system using potassium carbonate and isopropanol (B130326) has been shown to recover over 98% of the 1,3-propanediol. nih.gov

Reactive Extraction: This involves the use of an extractant that chemically reacts with the target compound, facilitating its separation.

Chromatography: While potentially expensive, chromatographic methods using silica (B1680970) gel or ion-exchange resins can achieve high purity levels for both 1,3-propanediol and organic acids. researchgate.net

Membrane-Based Separations: Techniques like microfiltration and ultrafiltration are effective for the initial removal of biomass and proteins from the fermentation broth. nih.gov

A key challenge in the co-production scenario is the efficient separation of 1,3-propanediol from propanoic acid and other organic acids. Some innovative downstream processes address this by design. For instance, a process developed for recovering 1,3-PDO from Clostridium pasteurianum fermentation involves a vacuum distillation step that also removes organic acids. nih.gov Another strategy involves adjusting the pH of the fermentation broth before distillation, which can help to reduce the concentration of volatile impurities like acetic acid in the final 1,3-propanediol product. rsc.org

Future research in this area will focus on the development of integrated and continuous downstream processes that minimize energy consumption and waste generation. The use of process simulation tools like Aspen Plus is also becoming increasingly important for designing and optimizing these complex separation trains. nih.govcetjournal.it

Table 2: Downstream Processing Techniques

TechniqueDescriptionAdvantagesChallenges
Vacuum DistillationSeparation based on differences in boiling points under reduced pressure. nih.govEffective for water removal and separation from non-volatile impurities. nih.govEnergy-intensive, potential for salt precipitation. nih.gov
Salting-Out ExtractionAddition of salt to enhance the partitioning of the product into an organic solvent. nih.govHigh recovery yields can be achieved. nih.govRequires solvent recovery and can generate salt-rich wastewater.
ChromatographySeparation based on differential adsorption to a stationary phase. researchgate.netCan achieve very high product purity. researchgate.netCan be expensive due to the cost of resins and solvents, may require frequent regeneration. researchgate.net
Membrane FiltrationUse of semi-permeable membranes to separate components based on size. nih.govEffective for initial clarification of the fermentation broth. nih.govMembrane fouling can be an issue.

Integrated Biorefinery Concepts for Co-production of 1,3-Propanediol and Propanoic Acid from Biomass

The concept of an integrated biorefinery, analogous to a petroleum refinery, is central to maximizing the value derived from biomass. mdpi.comdoi.orgnih.gov In such a system, a variety of feedstocks can be converted into a portfolio of products, including biofuels, biochemicals, and bioenergy. The co-production of 1,3-propanediol and propanoic acid fits seamlessly into this model, as both can be derived from the C3 platform, which is accessible from glycerol, a co-product of biodiesel production, or from sugars derived from lignocellulosic biomass. celignis.com

An integrated approach offers several advantages:

Feedstock Flexibility: Biorefineries can be designed to process a variety of biomass sources, including agricultural residues, forestry waste, and dedicated energy crops. mdpi.comresearchgate.net

Product Diversification: The ability to produce multiple products enhances the economic resilience of the biorefinery, allowing it to adapt to market demands. doi.org

Research has demonstrated the feasibility of co-fermenting glycerol and glucose to enhance the production of propionic acid. nih.gov This highlights the potential for utilizing mixed sugar streams, which are typical products of biomass hydrolysis. The integration of biochemical conversion pathways (like fermentation) with chemical catalysis is another key aspect of advanced biorefinery concepts. For example, biologically produced 1,3-propanediol and propanoic acid can be further processed through chemical means to create a wide array of derivative products.

Future biorefineries will likely involve a high degree of process integration, where energy and material streams are carefully managed to optimize efficiency and minimize environmental impact. The development of techno-economic models will be crucial for evaluating the feasibility of different biorefinery configurations and for guiding future research and development efforts. researchgate.net

Exploration of New Derivatization Pathways and Advanced Material Applications Integrating Both Compounds

The true value of 1,3-propanediol and propanoic acid as platform chemicals lies in their potential to be converted into a wide range of derivatives and materials. The presence of two primary hydroxyl groups in 1,3-propanediol and a carboxylic acid group in propanoic acid makes them ideal monomers for polymerization reactions. wikipedia.orgchemicalbook.com

A significant area of research is the synthesis of biodegradable polyesters from 1,3-propanediol and various dicarboxylic acids. researchgate.netresearchgate.netnih.gov By varying the dicarboxylic acid co-monomer, the properties of the resulting polyester (B1180765) can be tailored for specific applications, ranging from flexible films to rigid plastics. Propanoic acid and its derivatives can also be incorporated into these polymer chains, further modifying their properties. For instance, copolyesters of 1,3-propanediol with succinic acid and other dicarboxylic acids have been synthesized and characterized for their biodegradability and physical properties. researchgate.net

The esterification of 1,3-propanediol with fatty acids, including propanoic acid, is another promising derivatization pathway. This can lead to the formation of bio-based surfactants and other specialty chemicals with applications in cosmetics, detergents, and lubricants. google.com

The development of novel copolymers that integrate both 1,3-propanediol and propanoic acid (or its derivatives) is a key research frontier. These materials could offer unique combinations of properties, such as biodegradability, biocompatibility, and tailored mechanical performance. For example, polyesters based on 1,3-propanediol and other bio-derived diacids like 2,5-furandicarboxylic acid are being investigated for high-performance applications such as coil coatings. mdpi.com The inclusion of propanoic acid-derived moieties could further enhance the functionality of these materials.

Future research in this domain will likely focus on:

Catalytic Conversion: Developing efficient and selective catalysts for the derivatization of 1,3-propanediol and propanoic acid.

Polymer Synthesis and Characterization: Creating novel copolymers and blends and thoroughly characterizing their physical, chemical, and biological properties.

Structure-Property Relationships: Gaining a fundamental understanding of how the molecular architecture of these bio-based polymers influences their macroscopic properties and performance in various applications.

Q & A

Q. What are the standard synthetic routes for propane-1,3-diol and propanoic acid derivatives?

Propane-1,3-diol is synthesized via microbial fermentation or chemical catalysis (e.g., hydrogenation of 3-hydroxypropanal). Propanoic acid derivatives are typically prepared through nucleophilic substitution, esterification, or condensation reactions. For example, 3-(4-hydroxyphenyl)propanoic acid derivatives can be synthesized via Friedel-Crafts acylation followed by oxidation . Characterization often involves NMR, FTIR, and mass spectrometry to confirm structural integrity.

Q. How is the oxidation of propane-1,3-diol by potassium permanganate characterized experimentally?

The reaction is monitored using UV-Vis spectrophotometry at λmax = 525 nm under pseudo-first-order conditions (excess diol concentration). Rate constants (kobs) are derived from ln(Absorbance) vs. time plots. Stoichiometry is determined via spectroscopic titration, revealing a 1:1 molar ratio of KMnO4 to propane-1,3-diol .

Q. What are the IUPAC nomenclature considerations for propane-1,3-diol and related compounds?

Propane-1,3-diol is prioritized over "propanediol" to specify hydroxyl positions. For propanoic acid derivatives, substituents are numbered from the carboxylic acid group. For example, 3-(4-aminophenyl)-2-oxidanylidene-propanoic acid follows this convention, with the amino and ketone groups at positions 4 and 2, respectively .

Advanced Research Questions

Q. What kinetic models describe the oxidation of propane-1,3-diol by Mn(VII) in aqueous media?

The reaction exhibits first-order dependence on both [KMnO4] and [diol], with rate law: Rate = k[KMnO4][Propane-1,3-diol]. Activation parameters (ΔH‡ = 24.98 kJ/mol, ΔS‡ = -0.22 kJ/mol·K) suggest an associative mechanism with an ordered transition state. The negative ΔS‡ indicates bond formation in the rate-determining step .

Q. How do structural modifications of propanoic acid derivatives influence their bioactivity?

Substituents like phenylphosphinyl or benzodioxol groups enhance bioactivity by altering electronic and steric properties. For instance, 3-(1,3-benzodioxol-5-yl)propanoic acid derivatives exhibit improved binding to enzyme active sites due to increased hydrophobicity and π-π interactions . Comparative studies with indole or thiazolidine analogs reveal structure-activity relationships critical for drug design .

Q. What spectroscopic methods are used to identify reaction intermediates in diol oxidations?

FTIR and ESI-MS are employed to detect intermediates like 3-hydroxypropanal. In propane-1,3-diol oxidation, Mn(IV) intermediates are inferred from kinetic isotope effects and <sup>13</sup>C NMR shifts. Transient species are trapped using freeze-quench techniques .

Q. What are the mechanistic implications of activation parameters in propane-1,3-diol oxidation?

The low ΔH‡ (24.98 kJ/mol) and negative ΔS‡ (-0.22 kJ/mol·K) support a two-step mechanism: (1) rapid pre-equilibrium formation of a diol-Mn(VII) complex, followed by (2) rate-limiting electron transfer. The ordered transition state involves hydrogen abstraction from the diol’s hydroxyl group .

Q. How can computational chemistry predict the reactivity of substituted propanoic acids?

DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as the electrophilic addition of propanoic acid derivatives. For example, the reactivity of 3-(3,4,5-trimethoxyphenyl)propanoic acid is predicted by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices .

Q. What role does propane-1,3-diol play in the synthesis of specialized polymers like PTT?

Propane-1,3-diol condenses with terephthalic acid to form polytrimethylene terephthalate (PTT), a polymer with superior elasticity compared to PET. The kinked structure from the diol’s methylene groups reduces crystallinity, enhancing flexibility .

Q. How to resolve contradictions in reported reaction pathways for diol oxidations?

Discrepancies (e.g., product identity) are addressed via isotopic labeling (e.g., <sup>18</sup>O) and crossover experiments. For instance, conflicting reports on Mn(VII) vs. Mn(IV) as the active oxidant are resolved using EPR spectroscopy to detect Mn intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.